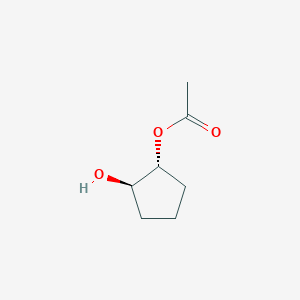

(1R)-顺式-1,2-环戊二醇单乙酸酯

描述

Synthesis Analysis

The synthesis of cyclopentanediol derivatives, including (1R)-trans-1,2-cyclopentanediol monoacetate, involves stereoselective methods that allow for the control over the spatial arrangement of atoms within the molecule. One approach includes the asymmetric synthesis of stereoisomers of cyclopentane derivatives, utilizing key steps such as conjugate addition and cyclisation reactions (Urones et al., 2004). Additionally, enzymatic asymmetric synthesis methods have been explored, using esterases and lipases to achieve high enantiomeric excess in the synthesis of similar cyclopentene derivatives (Mekrami & Sicsic, 1992).

Molecular Structure Analysis

Molecular structure analysis of cyclopentanediol monoacetates focuses on understanding intramolecular hydrogen bonding, which plays a critical role in determining the compound's stereochemistry and reactivity. High-resolution infrared spectroscopy studies have revealed the presence of intramolecular hydrogen bonding in cyclopentane- and cyclohexane-1,2-diol monoacetates, influencing their preferred conformations (Wright & Marchessault, 1968).

Chemical Reactions and Properties

Research on cyclopentanediol monoacetates has also focused on their chemical reactivity, particularly in the context of enzymatic reactions and the synthesis of complex molecules. For instance, the enzymatic hydrolysis of diacetate precursors to cyclopentene derivatives demonstrates the utility of biocatalysis in achieving high selectivity and yield in the synthesis of enantiomerically pure compounds (Mekrami & Sicsic, 1992).

Physical Properties Analysis

The physical properties of (1R)-trans-1,2-cyclopentanediol monoacetate and related compounds, such as their melting points, boiling points, and solubility, are influenced by their molecular structure and intramolecular interactions. Studies on the stereochemistry of lithium-liquid ammonia reduction products of cyclopentenones provide insight into the configurational assignments of synthetic and modified compounds, which are relevant for understanding the physical properties of cyclopentanediol derivatives (De Clercq et al., 1974).

Chemical Properties Analysis

The chemical properties of (1R)-trans-1,2-cyclopentanediol monoacetate, such as reactivity, stability, and interaction with other molecules, are crucial for its application in synthetic chemistry. The examination of intramolecular hydrogen bonding provides valuable information on the compound's reactivity and potential applications in the synthesis of complex organic molecules (Wright & Marchessault, 1968).

科学研究应用

催化

该化合物可以作为不对称合成中使用的催化剂的配体。 醇和乙酸酯基团的存在使其能够与金属中心结合,促进产生具有高选择性的手性分子的反应 .

材料科学

在材料科学中,该化合物的独特立体化学可以用来制造具有特定物理性质的聚合物。 这些材料的应用范围从可生物降解塑料到高强度纤维 .

分析化学

作为色谱分析的标准品,(1R,2R)-顺式-2-乙酰氧基-1-环戊醇有助于测定其他物质的对映体纯度。 它已知的旋光度值提供了比较的基准 .

药物化学

在药物化学中,该化合物可用于合成针对特定对映体纯受体或酶的药物。 这在开发副作用更少、疗效更好的药物方面尤其重要 .

香料和香精行业

该化合物能够转化成各种酯类和其他衍生物,使其在香料和香精行业中具有价值。 这些衍生物可以模拟天然香味和味道,或创造全新的香味和味道 .

蛋白质组学

在蛋白质组学中,(1R,2R)-顺式-2-乙酰氧基-1-环戊醇可用于研究蛋白质结构和相互作用。 它的手性性质会影响蛋白质的折叠和功能,这对于理解生物过程和疾病至关重要 .

糖组学

对糖类的研究,糖类对许多生物功能至关重要,可以从使用该化合物中获益。 它可以参与糖类结构的合成,用于研究细胞间粘附、免疫原性和其他细胞相互作用 .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

[(1R,2R)-2-hydroxycyclopentyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(8)10-7-4-2-3-6(7)9/h6-7,9H,2-4H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJFZPSFQDTFRK-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

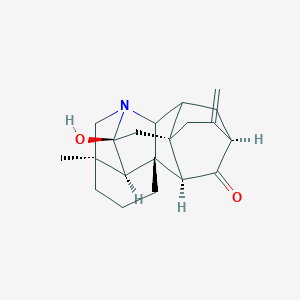

![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)